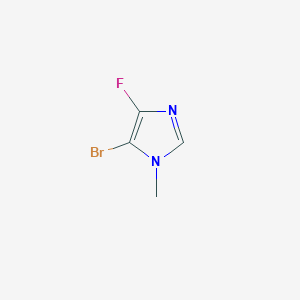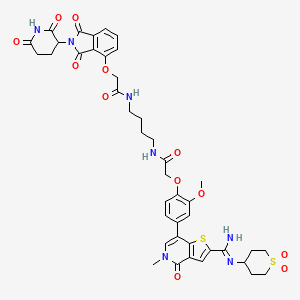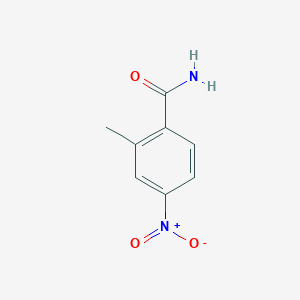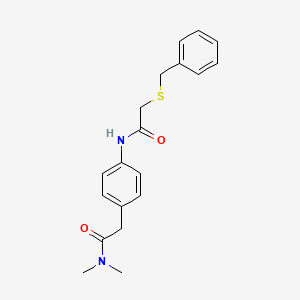
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is necessary for the production of ribosomal RNA. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy.
Mecanismo De Acción
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide selectively inhibits RNA polymerase I transcription by binding to G-quadruplex structures in the DNA promoter region of the rRNA genes. This leads to the disruption of nucleolar function and the inhibition of ribosome biogenesis. The inhibition of ribosome biogenesis leads to the activation of the p53 pathway, which induces DNA damage and cell cycle arrest.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy. In addition, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is its selective targeting of cancer cells, which reduces the risk of toxicity to healthy cells. However, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has limited solubility in water, which makes it difficult to administer in vivo. In addition, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide has a short half-life, which limits its effectiveness in vivo.
Direcciones Futuras
For N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide research include the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide. N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide may also have potential as a combination therapy with other anticancer agents. Finally, N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide may have potential for the treatment of other diseases, such as inflammatory disorders, where RNA polymerase I transcription plays a role.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide involves several steps, including the reaction of 4-cyclopentylmorpholine with ethyl chloroformate, followed by the reaction of the resulting compound with cyanomethylamine. The final step involves the reaction of the intermediate with 3-(dimethylamino)propionitrile. The synthesis of N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-16(8-7-15)14(18)13-11-19-10-9-17(13)12-5-3-4-6-12/h12-13H,2-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELIQXLYRKJMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1COCCN1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-cyclopentyl-N-ethylmorpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2880798.png)
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)
![2-(4-chlorophenyl)-9-methoxy-1-(m-tolyl)-2,3-dihydro-1H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880802.png)

![Tert-butyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2880805.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2880806.png)

![Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate](/img/structure/B2880810.png)

![Tert-butyl 7-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2880814.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)

